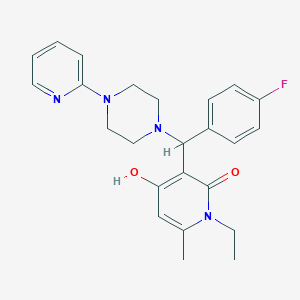
1-éthyl-3-((4-fluorophényl)(4-(pyridin-2-yl)pipérazin-1-yl)méthyl)-4-hydroxy-6-méthylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-ethyl-3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves the creation of piperazine derivatives, which are significant in medicinal chemistry. In one study, a series of optically pure phenyl- and non-phenyl-substituted piperazines were synthesized, focusing on their binding affinity for the dopamine transporter (DAT) . The synthesis process aimed to develop therapeutic agents for cocaine abuse, with one compound, (+)-11, demonstrating high affinity and selectivity for DAT, indicating its potential as a long-acting therapeutic agent . Another study reported the synthesis of a piperazine-1-yl-1H-indazole derivative, which was achieved through a simple and efficient process, with the compounds being characterized by spectral analysis . Although the exact synthesis details for the compound are not provided, these studies highlight the relevance of piperazine derivatives in drug development and the importance of stereochemistry in their synthesis and function .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. The study on 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole included docking studies to understand how the compound interacts with its target . Docking studies are computational methods that predict the preferred orientation of a molecule to a second when bound to each other to form a stable complex. Although the specific interactions of 1-ethyl-3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one are not detailed, the docking studies in the indazole derivative suggest that similar computational analyses could elucidate the binding modes and interactions of related compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are not explicitly detailed in the provided papers. However, the synthesis of such compounds typically involves multiple steps, including the formation of the piperazine ring, the introduction of substituents, and the establishment of stereochemistry. The study on phenyl-substituted piperazines indicates that the stereochemistry of the hydroxyl group significantly affects the compound's selectivity for DAT over the serotonin transporter (SERT) . This suggests that the chemical reactions used in the synthesis must be carefully controlled to achieve the desired stereochemical outcome, which is critical for the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The presence of a hydroxyl group and the stereochemistry of the compound can affect its solubility, stability, and binding affinity to biological targets . The optically pure phenyl-substituted piperazines synthesized in the study were evaluated for their binding affinity for DAT, which is a key physical property related to their potential therapeutic use . The spectral analysis of the synthesized indazole derivative provides information on its chemical properties, which are essential for characterizing the compound and confirming its structure . These properties are fundamental for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Activité antifibrotique
La fraction pyrimidine de ce composé a été utilisée dans la conception de nouveaux dérivés hétérocycliques. Des chercheurs ont synthétisé une série de dérivés de la 2-(pyridin-2-yl)pyrimidine et évalué leurs activités biologiques contre des cellules stellaires hépatiques immortalisées de rat (HSC-T6). Il est intéressant de noter que certains de ces composés présentent de meilleures activités antifibrotiques que les médicaments existants tels que la pirfénidone et la Bipy55′DC. Par exemple, des composés tels que le 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12m) et le 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12q) ont montré des effets antifibrotiques prometteurs avec des valeurs de CI50 de 45,69 µM et 45,81 µM, respectivement. Ces composés ont effectivement inhibé l'expression du collagène et la teneur en hydroxyproline in vitro, suggérant leur potentiel en tant que nouveaux médicaments antifibrotiques .
Effets neuroprotecteurs
Les pyrimidines ont été étudiées pour leurs propriétés neuroprotectrices. Ce composé pourrait être évalué pour sa capacité à prévenir les dommages neuronaux ou à améliorer la fonction cognitive.
En résumé, « 1-éthyl-3-((4-fluorophényl)(4-(pyridin-2-yl)pipérazin-1-yl)méthyl)-4-hydroxy-6-méthylpyridin-2(1H)-one » est prometteur dans divers domaines, mais des recherches supplémentaires sont nécessaires pour libérer tout son potentiel. Les chercheurs devraient explorer ses mécanismes d'action, son profil de sécurité et ses applications thérapeutiques . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser !
Mécanisme D'action
Target of Action
The primary targets of this compound are the immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .
Mode of Action
The compound interacts with its targets, the HSC-T6 cells, and inhibits their activity . This results in a decrease in the production of collagen, a key component in the development of fibrosis .
Result of Action
As a result of its action, the compound effectively inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound has potential anti-fibrotic effects .
Propriétés
IUPAC Name |
1-ethyl-3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-3-29-17(2)16-20(30)22(24(29)31)23(18-7-9-19(25)10-8-18)28-14-12-27(13-15-28)21-6-4-5-11-26-21/h4-11,16,23,30H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJKRYXUERMMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=N4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

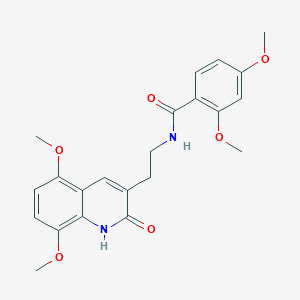

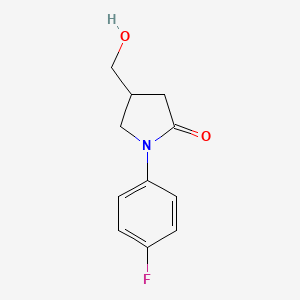
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)

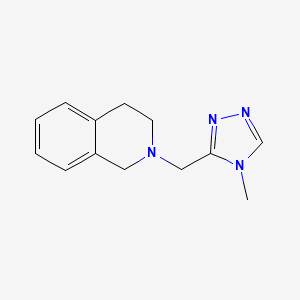
![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)
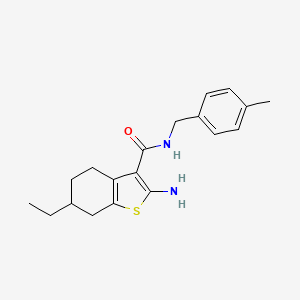
![N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2525078.png)

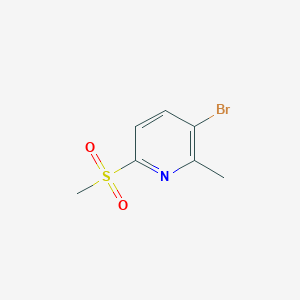
![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)